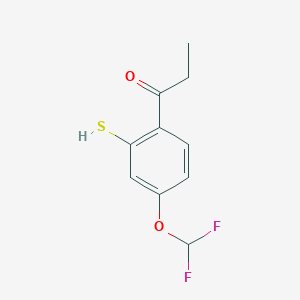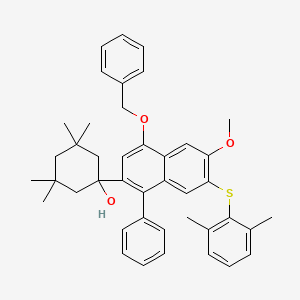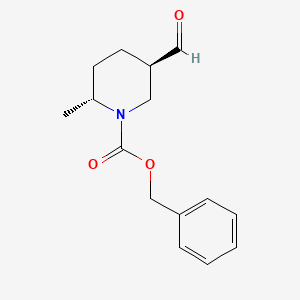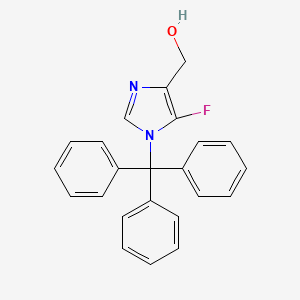
(5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a trityl group in the molecule may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, ammonia, and formaldehyde.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the trityl group: The trityl group can be introduced via a tritylation reaction using trityl chloride and a base such as pyridine.
Reduction to methanol: The final step may involve the reduction of an intermediate to yield the methanol derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of (5-Fluoro-1-trityl-1H-imidazol-4-yl)-aldehyde or (5-Fluoro-1-trityl-1H-imidazol-4-yl)-carboxylic acid.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol may involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom and trityl group can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
(5-Fluoro-1H-imidazol-4-yl)-methanol: Lacks the trityl group.
(1-Trityl-1H-imidazol-4-yl)-methanol: Lacks the fluorine atom.
(5-Chloro-1-trityl-1H-imidazol-4-yl)-methanol: Contains a chlorine atom instead of fluorine.
Uniqueness
(5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol is unique due to the presence of both the fluorine atom and the trityl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C23H19FN2O |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(5-fluoro-1-tritylimidazol-4-yl)methanol |
InChI |
InChI=1S/C23H19FN2O/c24-22-21(16-27)25-17-26(22)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,27H,16H2 |
InChIキー |
XVKZCUJFTHOHIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B14041494.png)
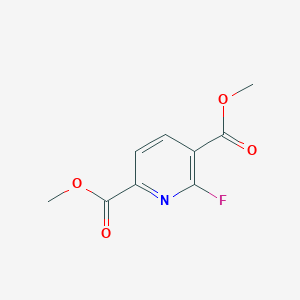
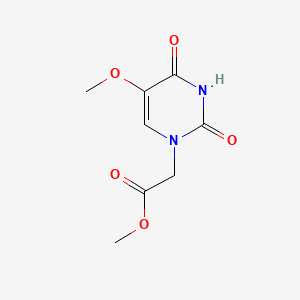
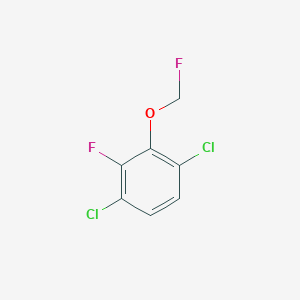
![Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14041518.png)
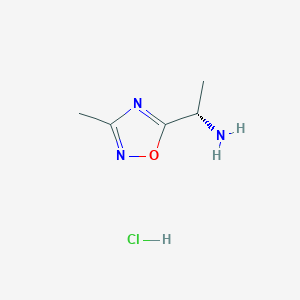
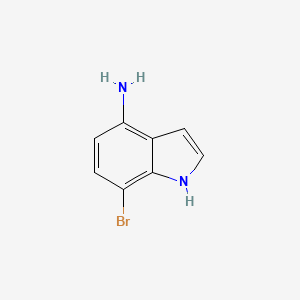
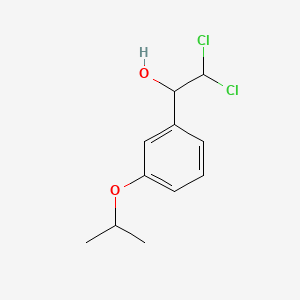
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)
